BenchChemオンラインストアへようこそ!

Chikusetsusaponin Ib

Alzheimer's disease Neuroprotection PC12 cell model

Chikusetsusaponin Ib (Cs-Ib) is an oleanane-type triterpenoid saponin (C₄₇H₇₄O₁₈, MW 927.08) isolated from Panax japonicus and Aralia taibaiensis. It belongs to the chikusetsusaponin family, which shares an oleanolic acid aglycone backbone but differs in glycosylation patterns at positions C-3 and C-28.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
Cat. No. B3029225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikusetsusaponin Ib
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
InChIKeyCGEOMQZMNZQKNQ-GNDIVNLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chikusetsusaponin Ib (CAS 59252-87-8): A Bisdesmosidic Oleanane-Type Triterpenoid Saponin for Neurodegenerative and Oncology Research Procurement


Chikusetsusaponin Ib (Cs-Ib) is an oleanane-type triterpenoid saponin (C₄₇H₇₄O₁₈, MW 927.08) isolated from Panax japonicus and Aralia taibaiensis [1]. It belongs to the chikusetsusaponin family, which shares an oleanolic acid aglycone backbone but differs in glycosylation patterns at positions C-3 and C-28 [2]. Cs-Ib is classified as a bisdesmosidic saponin bearing sugar chains at both C-3 (4-O-α-L-arabinofuranosyl-β-D-glucuronopyranosyl) and C-28 (β-D-glucopyranosyl ester), a structural feature that directly impacts its biological selectivity profile relative to its monodesmosidic analogs [3].

Why Chikusetsusaponin Ib Cannot Be Substituted by Chikusetsusaponin IVa or Other In-Class Oleanane Saponins for Target Applications


Although chikusetsusaponins V, Ib, IV, IVa, and IVa ethyl ester are all oleanane-type saponins isolated from the same Panax japonicus source and all exhibit AChE inhibitory activity with IC₅₀ values below 25 µmol/L [1], their neuroprotective efficacy in a disease-relevant PC12 cell model diverges significantly. Direct comparative data show that at equivalent mass concentrations (100 µg/mL), Cs-Ib restores Aβ₂₅₋₃₅-impaired PC12 cell viability to 71.56%, outperforming Cs-V (68.36%) and Cs-IV (69.55%), while Cs-IVa (74.69%) and Cs-IVa ethyl ester (76.03%) produce higher viability [1]. This non-linear structure-activity gradation means that in-class substitution for an Alzheimer's disease-relevant neuroprotection study would yield quantitatively different outcomes—neither under- nor over-performing analogs can be assumed equivalent without experimental verification. Furthermore, the bisdesmosidic architecture of Cs-Ib, with glycosylation at both C-3 and C-28, places it in a structurally distinct hemolytic risk category compared with monodesmosidic oleanane saponins [2], making indiscriminate analog substitution inadvisable for any assay where membrane integrity or cytotoxicity confounders are relevant.

Quantitative Differential Evidence for Chikusetsusaponin Ib: Direct Comparator Data for Informed Procurement Decisions


Aβ₂₅₋₃₅-Induced PC12 Cell Neuroprotection: Head-to-Head Comparison of Five Chikusetsusaponins at Equal Concentration

In the same study using identical experimental conditions, chikusetsusaponin Ib at 100 µg/mL restored PC12 cell viability impaired by Aβ₂₅₋₃₅ to 71.56%, measured by MTT assay. This places Cs-Ib as the third most neuroprotective among the five co-isolated chikusetsusaponins, above Cs-V (68.36%) and Cs-IV (69.55%), but below Cs-IVa (74.69%) and Cs-IVa ethyl ester (76.03%). The Aβ-damaged model group showed only 65.12% viability [1]. The net neuroprotection attributable to Cs-Ib is +6.44 percentage points above the model baseline, representing a statistically significant but moderate effect compared to the lead compound Cs-IVa ethyl ester (+10.91 percentage points) [1].

Alzheimer's disease Neuroprotection PC12 cell model

AChE Inhibitory Potency: Class-Level Comparison with Chikusetsusaponin IVa Across Independent AChE Assays

Li et al. (2017) reported that all five chikusetsusaponins (V, Ib, IV, IVa, IVa ethyl ester) identified by UFLC-MS screening exhibited AChE IC₅₀ values below 25 µmol/L [1]. In a separate 2024 study using a purified in vitro AChE assay, chikusetsusaponin IVa demonstrated an IC₅₀ of 63.7 µM with mixed-type inhibition kinetics [2]. While the absolute IC₅₀ value for Cs-Ib is not discretely reported in the Li et al. study, the class-level data collectively indicate that Cs-Ib falls within a potent AChE inhibitory range substantively below that reported for Cs-IVa in the independent assay. The methodological differences between the UFLC-MS-based screening and the purified enzyme assay preclude direct cross-study IC₅₀ comparison but establish that Cs-Ib's AChE potency as part of the sub-25 µM cluster is a quantitatively defined parameter distinct from that of Cs-IVa tested in isolation [2].

Acetylcholinesterase inhibition Alzheimer's disease Enzyme kinetics

Hemolytic Safety Profile: Structural Rationale for Reduced Erythrocyte Lysis Risk of Bisdesmosidic Chikusetsusaponin Ib

The structure-hemolysis relationship study by Hase et al. (1981) established that bisdesmosidic oleanolic acid saponins bearing sugar chains at both C-3 and C-28 positions exhibit minimal or undetectable hemolytic activity, whereas monodesmosidic saponins (glycosylated only at C-3) can be hemolytically active. Chikusetsusaponin V (a bisdesmoside) showed no detectable erythrocyte lysis, while removal of the C-28 glucose by partial hydrolysis increased hemolytic activity more than 30-fold [1]. Chikusetsusaponin Ib shares the bisdesmosidic architecture with glycosylation at both C-3 (4-O-α-L-arabinofuranosyl-β-D-glucuronopyranosyl) and C-28 (β-D-glucopyranosyl ester), placing it in the same low-hemolysis structural category as Cs-V . By contrast, monodesmosidic oleanane saponins lacking the C-28 ester glycosylation are predicted to exhibit substantially higher hemolytic risk based on the established SAR [1].

Hemolysis Structure-activity relationship Safety pharmacology

Prostate Cancer Cell Selectivity: Chikusetsusaponin Ib Spares Normal Prostate Epithelium While Inhibiting Cancer Cell Proliferation

Chikusetsusaponin Ib (designated CHI) was found to inhibit prostate cancer cell proliferation and induce cell death through mitochondrial-regulated apoptosis without exerting cytotoxicity against prostate normal epithelial cells (RWPE-2) in vitro [1]. This cancer-selective toxicity is mediated via intracellular reactive oxygen species (ROS) production [1]. While chikusetsusaponin IVa also demonstrates anti-prostate cancer activity against PC-3, LNCaP, and DU145 cell lines, its broader pharmacological profile includes additional targets such as YAP binding (KD = 0.388 mM), AMPK activation, and JAK/STAT pathway modulation [2], which may introduce pleiotropic effects not shared by Cs-Ib. The more focused mechanism of Cs-Ib—ROS-mediated mitochondrial apoptosis with apparent cancer cell selectivity—distinguishes it from Cs-IVa for oncology research applications where target pathway specificity is prioritized [1].

Prostate cancer Selective cytotoxicity Reactive oxygen species

Optimal Application Scenarios for Chikusetsusaponin Ib Based on Quantitative Differential Evidence


Mid-Range Neuroprotection Reference Compound for Alzheimer's Disease Saponin Panels

In Aβ₂₅₋₃₅ PC12 neuroprotection screening panels that include multiple chikusetsusaponins, Cs-Ib serves as the optimal mid-range reference standard. At 100 µg/mL, it yields 71.56% cell viability—positioned between the weakest (Cs-V, 68.36%) and strongest (Cs-IVa ethyl ester, 76.03%) neuroprotective saponins in the series [1]. This intermediate activity profile makes Cs-Ib the ideal internal benchmark for calibrating dose-response curves and establishing assay sensitivity windows, particularly when the experimental goal is to distinguish moderate from high-efficacy neuroprotective saponin candidates.

Low-Hemolysis Saponin for In Vivo or Blood-Contacting Pharmacology Studies

For experimental protocols involving intravenous administration, ex vivo blood perfusion, or co-incubation with erythrocyte-containing samples, Cs-Ib's bisdesmosidic architecture (C-3 and C-28 glycosylation) predicts minimal hemolytic activity based on the established oleanolic acid saponin SAR [1]. This structural feature directly addresses a known liability of monodesmosidic saponins, where C-28 deglucosylation increases hemolysis more than 30-fold [1]. Researchers performing in vivo pharmacokinetic or efficacy studies on saponins should preferentially procure Cs-Ib over monodesmosidic oleanane saponins to reduce erythrocyte lysis confounders and improve data reproducibility.

ROS-Mediated Mitochondrial Apoptosis Research in Prostate Cancer

Cs-Ib induces prostate cancer cell death through intracellular ROS production and mitochondrial-regulated apoptosis without cytotoxicity toward normal prostate epithelial RWPE-2 cells [1]. This mechanism is more circumscribed than that of Cs-IVa, which additionally engages YAP (KD 0.388 mM), AMPK phosphorylation (EC₅₀ 8.2 µM), and JAK/STAT signaling [2]. For pathway-specific oncology research focused on ROS-mitochondria apoptosis cascades, Cs-Ib provides a cleaner pharmacological tool with fewer off-pathway interactions, making it the preferred procurement choice when experimental design requires mechanistic specificity over polypharmacology.

AChE Inhibitor Screening and Method Development with Class-Representative Potency

Cs-Ib belongs to the sub-25 µmol/L AChE inhibitory cluster identified by UFLC-MS screening from Panax japonicus leaves [1]. As part of this potent inhibitor group, Cs-Ib is suitable for use as a natural product reference inhibitor in AChE assay development, HPLC-based activity profiling, and centrifugal partition chromatography method validation—applications for which the original Li et al. (2017) study established the extraction-separation-bioactivity workflow [1]. Its intermediate neuroprotection and low hemolysis profile further support its use as a multi-purpose AChE reference standard where both enzyme inhibition and cellular safety endpoints are monitored.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chikusetsusaponin Ib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.